molecular formula C19H13BrCl2F3N3OS B2745732 2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime CAS No. 477713-23-8

2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime

Cat. No.: B2745732
CAS No.: 477713-23-8
M. Wt: 539.19
InChI Key: HMKVUKSIFJVFQX-JQAMDZJQSA-N
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Description

2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime is a useful research compound. Its molecular formula is C19H13BrCl2F3N3OS and its molecular weight is 539.19. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxy]-1-(2,6-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrCl2F3N3OS/c1-28-18(30-12-7-5-11(20)6-8-12)14(17(27-28)19(23,24)25)10-29-26-9-13-15(21)3-2-4-16(13)22/h2-9H,10H2,1H3/b26-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKVUKSIFJVFQX-JQAMDZJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CON=CC2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO/N=C/C2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrCl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorobenzene ring, a pyrazole moiety with a trifluoromethyl group, and an oxime functional group. The structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Cytotoxicity Studies

Research indicates that derivatives of pyrazole, including those similar to the compound , exhibit significant cytotoxicity against cancer cells. For instance:

  • Cytotoxic Concentration (CC50) : A study reported CC50 values in the low micromolar range for pyrazole derivatives against triple-negative breast cancer (TNBC) cell lines, indicating potent activity .
  • Mechanisms of Action : The cytotoxic effects are associated with the induction of reactive oxygen species (ROS), mitochondrial depolarization, and activation of apoptotic pathways (caspase activation) leading to cell death .
CompoundCC50 (µM)Cell LineMechanism
P3C0.25 - 0.49MDA-MB-231ROS accumulation, caspase activation
P3C-MDA-MB-468Microtubule disruption

Mechanistic Insights

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis through both intrinsic and extrinsic pathways. This is evidenced by:
    • Increased ROS levels leading to mitochondrial dysfunction.
    • Activation of caspases 3/7 and 8, which are critical mediators of apoptosis .
  • Cell Cycle Arrest : Research indicates that treatment with pyrazole derivatives can cause cell cycle arrest in the S and G2 phases, preventing further proliferation of cancer cells .
  • Kinase Modulation : Transcriptomic analyses reveal that the compound modulates key signaling pathways involved in cell survival and proliferation:
    • Dephosphorylation of CREB, p38 MAPK, and ERK pathways suggests interference with growth factor signaling .

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives similar to the compound :

  • Study on Pyrazole Derivatives : In a high-throughput screening involving over 4600 compounds, several pyrazole derivatives were identified as potent inhibitors of cancer cell growth. The study emphasized the role of structural features in enhancing cytotoxicity .
  • Insecticidal Activity : Another research effort synthesized novel pyrazole oxime ether derivatives, demonstrating insecticidal properties alongside cytotoxic effects against cancer cell lines. This highlights the versatility of pyrazole-based compounds in various biological contexts .

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and what critical reaction parameters require optimization?

The compound is typically synthesized via nucleophilic oxime ether formation. Key steps include:

  • Coupling 2,6-dichlorobenzaldehyde oxime with the pyrazole-sulfanyl methyl bromide derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Strict temperature control (0–5°C) to prevent trifluoromethyl group degradation .
  • Purification via flash chromatography (hexane/ethyl acetate gradients) to isolate the product with >95% purity, verified by HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • X-ray crystallography : Use SHELXL for refinement (R factor <0.05) to resolve anisotropic displacement parameters .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C–H coupling constants at δ 7.2–8.1 ppm) .
  • HPLC-MS : To validate molecular weight (observed m/z 495.04 vs. theoretical 495.04) and purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor hydrolysis of the oxime bond .
  • Store in amber vials at –20°C under inert atmosphere to prevent photolytic and oxidative decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and computational geometry optimizations?

  • Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compare optimized bond lengths/angles with X-ray data. Discrepancies >0.02 Å may indicate crystal packing effects .
  • Use WinGX to analyze torsion angles and hydrogen-bonding networks influencing solid-state conformations .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Replace the 4-bromophenylsulfanyl group with electron-withdrawing substituents (e.g., nitro) to improve enzyme inhibition potency, as seen in related pyrazole-oxime esters .
  • Modify the oxime linker to a hydrazone group to enhance metabolic stability, based on pharmacokinetic modeling .

Q. What experimental design principles optimize synthetic yield while minimizing byproducts?

  • Apply Design of Experiments (DoE) to test variables: reagent stoichiometry (1.0–1.2 eq), solvent polarity (acetonitrile vs. DMF), and reaction time (12–24 hr) .
  • Use response surface modeling to identify ideal conditions (e.g., 1.1 eq K₂CO₃ in acetonitrile for 18 hr yields 86% product) .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Perform molecular docking (AutoDock Vina) against cytochrome P450 enzymes using the crystal structure’s conformational data .
  • Validate predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .

Data Analysis and Validation

Q. What metrics validate the quality of crystallographic data for publication?

  • Achieve a data-to-parameter ratio >10:1 and R factor <0.05 using high-resolution datasets (θmax >25°) .
  • Cross-validate anisotropic displacement parameters with Hirshfeld surface analysis to identify weak intermolecular interactions .

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Standardize compound purity (≥95% by HPLC) and solvent composition (DMSO concentration <1% v/v) across batches .
  • Include positive controls (e.g., known inhibitors) to normalize inter-assay variability .

Methodological Resources

  • Crystallography : SHELXL , WinGX .
  • Synthesis Optimization : DoE frameworks .
  • Computational Modeling : Gaussian for DFT , AutoDock Vina for docking .

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